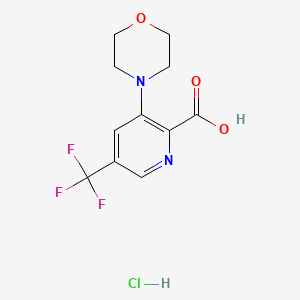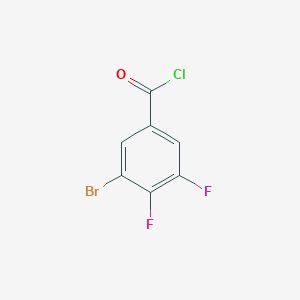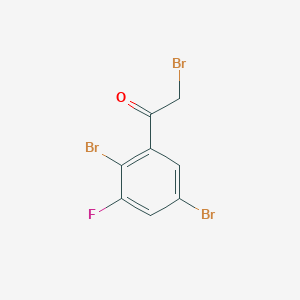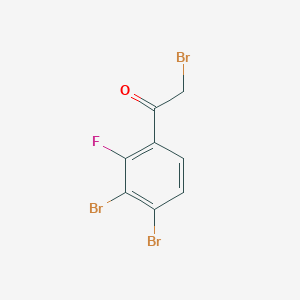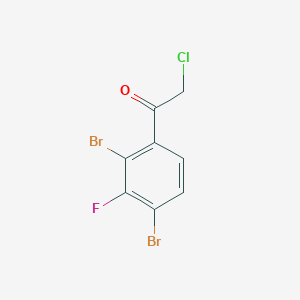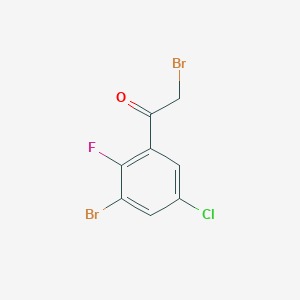
3'-Bromo-5'-chloro-2'-fluorophenacyl bromide
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 3’-Bromo-5’-chloro-2’-fluorophenacyl bromide consists of a phenacyl bromide core with bromo, chloro, and fluoro substituents at the 3’, 5’, and 2’ positions, respectively .Physical and Chemical Properties Analysis
The physical and chemical properties of 3’-Bromo-5’-chloro-2’-fluorophenacyl bromide include a molecular weight of 330.37 g/mol, a molecular formula of C8H4Br2ClFO, and a complex structure with 13 heavy atoms . It has a topological polar surface area of 17.1 Ų .Aplicaciones Científicas De Investigación
Chemical Synthesis and Antibacterial Activity
3'-Bromo-5'-chloro-2'-fluorophenacyl bromide has been utilized in chemical synthesis, leading to the creation of new compounds with potential biological activities. For instance, Uwabagira et al. (2018) synthesized N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, employing precursors including 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide. This novel compound exhibited in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum (Uwabagira, Sarojini, & Poojary, 2018).
Functionalization in Organic Chemistry
In the realm of organic chemistry, the functionalization of related compounds has been a topic of interest. Stroup et al. (2007) described the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, demonstrating the selective substitution under various conditions, which is relevant to understanding the reactivity patterns of similar halogenated compounds (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Antimicrobial and Antitumor Activity
The synthesis of 1,2,4-Triazolo[3,4-b]thiazole derivatives, which includes a step using 2,4-dichloro-5-fluorophenacyl bromide, was conducted by Bhat and Holla (2004). These derivatives displayed antimicrobial activity against bacterial and fungal strains, highlighting the potential use of such compounds in pharmaceutical applications (Bhat & Holla, 2004). Additionally, Bhat et al. (2009) synthesized compounds that exhibited in vitro antitumor activity against various cancer cell lines, demonstrating the potential of such derivatives in cancer research (Bhat, Poojary, Prasad, Naik, & Holla, 2009).
Catalysis and Sensing Applications
The compound has also found use in catalysis and sensing applications. Hirai et al. (2016) synthesized derivatives for the fluorescence turn-on sensing of fluoride ions in water, demonstrating the potential of such compounds in analytical chemistry (Hirai, Myahkostupov, Castellano, & Gabbaï, 2016).
Propiedades
IUPAC Name |
2-bromo-1-(3-bromo-5-chloro-2-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2ClFO/c9-3-7(13)5-1-4(11)2-6(10)8(5)12/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZOGBUBSPFSFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)CBr)F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


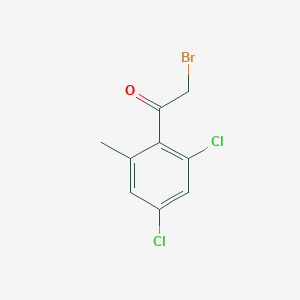
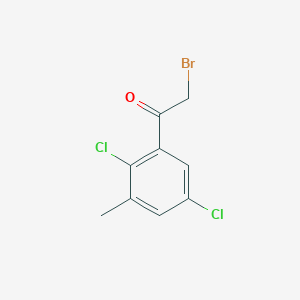
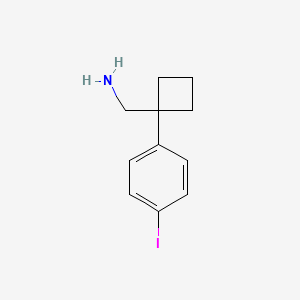
![2-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-amino]ethanol hydrochloride](/img/structure/B1411127.png)
